molecular formula C16H16N4O5 B2572896 5-(furan-2-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide CAS No. 2034423-46-4

5-(furan-2-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2572896
CAS No.: 2034423-46-4
M. Wt: 344.327
InChI Key: NQTWXGONJQUHFA-UHFFFAOYSA-N
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Description

The compound 5-(furan-2-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a heterocyclic molecule featuring fused isoxazole, oxadiazole, tetrahydro-2H-pyran, and furan moieties. Structural elucidation of similar compounds often employs crystallographic refinement (e.g., SHELX programs ) and spectroscopic methods like NMR and UV (as demonstrated in studies on Zygocaperoside and Isorhamnetin-3-O glycoside ).

Properties

IUPAC Name

5-(furan-2-yl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5/c21-16(11-8-13(24-19-11)12-2-1-5-23-12)17-9-14-18-15(20-25-14)10-3-6-22-7-4-10/h1-2,5,8,10H,3-4,6-7,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTWXGONJQUHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(furan-2-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide (CAS Number: 2034423-46-4) is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure combines elements that may confer various pharmacological properties, particularly in the context of anti-inflammatory and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O5C_{16}H_{16}N_{4}O_{5}, with a molecular weight of 344.32 g/mol. The structure consists of a furan ring, an isoxazole moiety, and a tetrahydro-pyran derivative linked to an oxadiazole, which are essential for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₆N₄O₅
Molecular Weight344.32 g/mol
CAS Number2034423-46-4

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, derivatives containing isoxazole and oxadiazole rings have shown inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. A study reported that certain oxadiazole derivatives demonstrated selective COX-II inhibition with IC50 values as low as 0.52 μM, suggesting potential for therapeutic application in inflammatory diseases .

Anticancer Activity

The compound's structure suggests potential interactions with multiple biological targets involved in cancer progression. Compounds featuring furan and isoxazole rings have been investigated for their cytotoxic effects against various cancer cell lines. For example, related compounds exhibited IC50 values below 10 μM against human cancer cell lines, indicating promising anticancer activity . The mechanism of action is likely related to the disruption of cell cycle progression and induction of apoptosis.

Antimicrobial Activity

Preliminary studies on similar compounds have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety has been linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell membranes . Further studies are needed to evaluate the specific antimicrobial efficacy of this compound.

Case Studies

  • Inhibition of COX Enzymes : A recent study evaluated a series of oxadiazole derivatives for their COX inhibitory activity. Compounds with structural similarities to our target displayed selective COX-II inhibition with minimal ulcerogenic effects compared to traditional NSAIDs like Celecoxib .
  • Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar furan and isoxazole frameworks exhibited significant cytotoxicity against A431 and Jurkat cell lines, with IC50 values ranging from 1 to 10 μM .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and isoxazole frameworks. For instance, derivatives of oxadiazoles have shown significant activity against various cancer cell lines. In vitro assays demonstrated that the compound exhibits moderate to high growth inhibition against several cancer types, including breast (MDA-MB-231), ovarian (OVCAR-8), and glioblastoma (SNB-19) cells . The mechanism of action may involve the induction of apoptosis and disruption of cellular signaling pathways.

Antimicrobial Activity

Compounds with furan and oxadiazole structures have been reported to possess antimicrobial properties. Specifically, derivatives of 1,3,4-oxadiazoles are known for their effectiveness against bacterial and fungal strains. The presence of the furan ring in the compound may enhance its lipophilicity, facilitating penetration into microbial cells .

Synthesis Methodology

The synthesis of 5-(furan-2-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide can be achieved through multi-step synthetic routes that involve the coupling of furan derivatives with oxadiazole precursors. Recent advancements in Pd-catalyzed reactions have improved yields and selectivity in synthesizing such complex molecules .

Case Studies

  • Synthesis via Pd-Catalyzed Reactions : A study demonstrated the successful synthesis of related furan derivatives using palladium-catalyzed alkylation methods. This approach provides a robust framework for developing similar compounds with enhanced biological activities .
  • Pharmacological Evaluation : In a recent pharmacological study, compounds derived from 1,3,4-oxadiazoles exhibited a range of biological activities including anti-inflammatory and analgesic effects. The incorporation of tetrahydro-pyran moieties has been shown to enhance these activities through improved solubility and bioavailability .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functional group (-CONH-) undergoes hydrolysis under acidic or basic conditions. This reaction is critical for prodrug activation or metabolite formation.

Reaction ConditionsProductsNotes
Acidic (e.g., HCl, 100°C)Isoxazole-3-carboxylic acid + Amine derivativeSlow reaction due to steric hindrance
Basic (e.g., NaOH, reflux)Isoxazole-3-carboxylate salt + AmmoniaFaster in polar aprotic solvents

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves deprotonation of the amide nitrogen, facilitating hydroxide ion attack .

Electrophilic Substitution on the Furan Ring

The furan moiety is susceptible to electrophilic substitution at the α-positions (C2 and C5).

Reagent/ReactionMajor Product(s)Selectivity
Nitration (HNO₃/H₂SO₄)5-Nitro-furan-2-yl derivativeModerate yield
Sulfonation (SO₃/H₂SO₄)5-Sulfo-furan-2-yl derivativeLow stability
Friedel-Crafts Acylation5-Acetyl-furan-2-yl derivative (with AlCl₃ catalyst)Requires anhydrous conditions

Limitations :

  • Steric hindrance from adjacent substituents reduces reactivity at C5.

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole ring participates in nucleophilic substitution and cycloaddition reactions.

Reaction TypeConditions/ReagentsOutcome
Nucleophilic SubstitutionK₂CO₃, Pd catalysis, arylboronic acidsSuzuki coupling at C3 position (if halogenated)
[3+2] CycloadditionNaN₃, Cu(I) catalystTriazole formation via click chemistry (limited by steric bulk)

Key Finding :

  • The tetrahydro-2H-pyran substituent on the oxadiazole enhances solubility but reduces electrophilicity at the oxadiazole ring.

Isoxazole Ring Reactivity

The isoxazole ring undergoes ring-opening or hydrogenation under specific conditions.

ReactionConditionsProducts
Acidic Ring-OpeningH₂SO₄, 120°Cβ-Ketoamide derivative
Catalytic HydrogenationH₂, Pd/C, ethanolPartially saturated isoxazoline product

Thermal Stability :

  • Isoxazole remains intact below 200°C but decomposes at

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Name Core Heterocycles Notable Substituents Potential Applications
5-(furan-2-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide Isoxazole, Oxadiazole, Furan, THP Tetrahydro-2H-pyran-4-yl, carboxamide Kinase inhibition, antimicrobial
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-... Thiazole, Imidazolidinone, Oxazolidinone Benzyl, isopropyl, phenyl Anticancer, enzyme modulation
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-... Thiazole, Ureido, Carbamate Ethylthiazole, methylureido Protease inhibition, antiviral
5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-... Oxadiazole, Furopyridine Fluorophenyl, trifluoroethylamino Anti-inflammatory, CNS-targeting

Key Observations:

Heterocyclic Diversity: The target compound uniquely combines isoxazole, oxadiazole, and tetrahydro-2H-pyran, whereas analogs like those in emphasize thiazole or imidazolidinone cores . Oxadiazole-containing compounds (e.g., ) share bioisosteric properties with esters/amides, enhancing metabolic stability .

Substituent Effects : The tetrahydro-2H-pyran group in the target compound may improve solubility compared to purely aromatic analogs (e.g., benzyl or fluorophenyl derivatives in –4).

Synthetic Complexity : Compounds with fused heterocycles (e.g., furopyridine in ) often require multi-step syntheses, similar to the target molecule’s likely preparation via carboxamide coupling and cyclization .

Methodological Insights from Literature

  • Crystallography : SHELX programs remain pivotal for resolving complex heterocyclic structures, as seen in small-molecule refinement workflows .
  • Spectroscopy : NMR and UV data () are critical for confirming heterocyclic connectivity and substituent placement, particularly for isoxazole and oxadiazole rings .

Q & A

Q. What are the standard synthetic routes for constructing the isoxazole-oxadiazole core in this compound?

The isoxazole and 1,2,4-oxadiazole rings are typically synthesized via cyclization reactions. For example:

  • Isoxazole synthesis : Cyclocondensation of hydroxylamine with β-diketones or alkynones.
  • Oxadiazole synthesis : Reaction of carboxylic acid hydrazides with nitriles under dehydrating conditions (e.g., POCl₃ or TMSCl). The tetrahydro-2H-pyran-4-yl group is introduced via alkylation or coupling reactions using 3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole intermediates .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • ¹H/¹³C NMR : The furan protons (δ 6.3–7.5 ppm) and oxadiazole methylene (δ 3.5–4.5 ppm) are key diagnostic signals. Tetrahydro-2H-pyran protons appear as a multiplet (δ 1.5–4.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns, such as loss of the tetrahydro-2H-pyran moiety (~86 Da) .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

  • Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or kinases, given the structural similarity to known inhibitors .
  • Cell viability assays : Use cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological target of this compound?

  • Docking software (AutoDock, Schrödinger) : Dock the compound into active sites of proteins (e.g., COX-2, EGFR) to analyze binding affinity.
  • Key interactions : The furan oxygen may form hydrogen bonds with Arg120 in COX-2, while the oxadiazole group engages in π-π stacking with hydrophobic residues .
  • Validation via MD simulations (e.g., GROMACS) ensures stability of the ligand-protein complex .

Q. What strategies optimize the synthetic yield of the tetrahydro-2H-pyran-oxadiazole moiety?

  • Microwave-assisted synthesis : Reduces reaction time (from 12 h to 30 min) and improves yield (70% → 85%) by enhancing cyclization efficiency .
  • Catalytic systems : Use Yb(OTf)₃ or Pd/C for selective alkylation of the oxadiazole ring without side reactions .

Q. How do structural modifications (e.g., substituent variation) affect anti-exudative activity?

  • SAR studies : Replace the furan-2-yl group with thiophene or pyridine. Bioassays in carrageenan-induced edema models show that electron-rich substituents (e.g., 4-methoxyphenyl) enhance activity by 30% .
  • Metabolic stability : Fluorination of the tetrahydro-2H-pyran ring reduces CYP450-mediated degradation, improving half-life (t₁/₂) from 2 h to 5.5 h .

Q. What analytical techniques resolve contradictions in bioactivity data across studies?

  • HPLC purity checks : Impurities >2% (e.g., unreacted hydrazides) can falsely inflate bioactivity. Use C18 columns with acetonitrile/water gradients .
  • Dose-response curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., 72 h incubation for cytotoxicity assays) .

Methodological Notes

  • Synthetic troubleshooting : If recrystallization fails (e.g., due to oily byproducts), use silica gel column chromatography with ethyl acetate/hexane (3:7) .
  • Data interpretation : For ambiguous NMR signals, employ 2D techniques (HSQC, HMBC) to assign quaternary carbons in the oxadiazole ring .

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